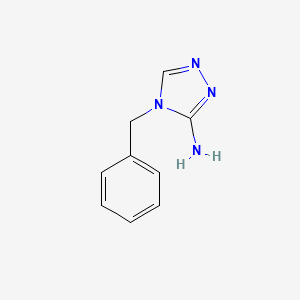

4-benzyl-4H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

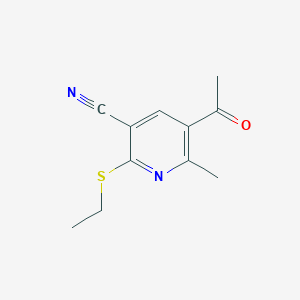

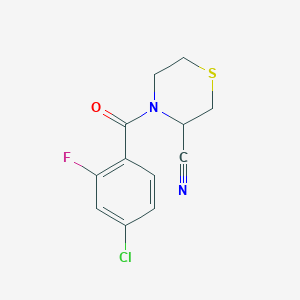

4-benzyl-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Benzyl-4H-1,2,4-Triazol-3-Amine and its derivatives have been investigated as corrosion inhibitors, particularly in the context of protecting mild steel in acidic environments. Triazole Schiff bases derived from this compound have shown effectiveness in inhibiting corrosion, with their efficiency increasing with concentration and decreasing with rising temperature. These inhibitors adhere to the Langmuir isotherm, and their inhibition properties have been validated through various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance studies. The compounds display a mixed type of inhibition, affecting both anodic and cathodic processes (Chaitra, Mohana & Tandon, 2015).

Antimicrobial Properties

Some derivatives of this compound exhibit notable antimicrobial activities. Specific compounds synthesized from this class have shown good to moderate activity against various microorganisms. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2007).

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its derivatives have been used to create new molecules with triazole rings, linked by thiomethylene groups or thiazoline ring systems. These syntheses contribute to the development of novel compounds with potential applications in various fields, including pharmaceuticals (Sarhan, Elsherif, Mahmoud & Habib, 2008).

Role in Drug Synthesis

The structure of this compound and its derivatives plays a significant role in the synthesis of clinical drugs. It is a core motif in various pharmaceuticals, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and others, due to its hydrogen bonding, solubility, and dipole character. This illustrates the compound's importance in drug development and design (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha & Anwar, 2021).

Mecanismo De Acción

Target of Action

1,2,4-triazoles, a class of compounds to which 4-benzyl-4h-1,2,4-triazol-3-amine belongs, are known to interact with various receptors and enzymes .

Mode of Action

The triazole ring, a key structural component of this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with its target enzyme .

Biochemical Pathways

1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

Action Environment

The stability of the 1,2,4-triazole ring, a key structural component of this compound, is known to contribute to the chemical and biological stability of the compound .

Direcciones Futuras

The pharmacological significance of the 1,2,4-triazole-containing scaffolds, including 4-benzyl-4H-1,2,4-triazol-3-amine, has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is expected to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Análisis Bioquímico

Biochemical Properties

The 1,2,4-triazole-containing scaffolds, such as 4-Benzyl-4H-1,2,4-triazol-3-amine, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can influence the function of enzymes, proteins, and other biomolecules in the body .

Cellular Effects

These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4-triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-benzyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDBIUCKSBHOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-92-6 |

Source

|

| Record name | 4-benzyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)